molecular formula C14H16N2O4 B2895173 (S)-2-((Tert-butoxycarbonyl)amino)-2-(4-cyanophenyl)acetic acid CAS No. 2102412-00-8

(S)-2-((Tert-butoxycarbonyl)amino)-2-(4-cyanophenyl)acetic acid

Cat. No. B2895173
CAS RN: 2102412-00-8
M. Wt: 276.292
InChI Key: LHQRGJCTILOATO-NSHDSACASA-N
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Description

The compound “(S)-2-((Tert-butoxycarbonyl)amino)-2-(4-cyanophenyl)acetic acid” is a complex organic molecule. It contains a tert-butoxycarbonyl (Boc) protected amino group, a cyanophenyl group, and a carboxylic acid group. The “(S)” indicates that it is the “S” (sinister, from Latin) enantiomer of the molecule, meaning it rotates plane-polarized light counterclockwise .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a Boc-protected amino group, a cyanophenyl group, and a carboxylic acid group. The exact structure would need to be determined using techniques such as NMR spectroscopy .


Chemical Reactions Analysis

The Boc group is commonly used in organic synthesis because it can be easily removed under acidic conditions to reveal the free amino group . The cyanophenyl group might undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Typically, compounds with Boc-protected amino groups are solid and stable under normal conditions .

Scientific Research Applications

Quantitative Analysis of tert-Butyloxycarbonyl Group

The tert-butyloxycarbonyl (Boc) group plays a significant role in the field of synthetic chemistry, especially in peptide synthesis, due to its ease of introduction and removal under mild conditions. A study by Ehrlich-Rogozinski (1974) discusses a method for the quantitative determination of the Boc group in N-blocked amino acids and peptides. This method utilizes perchloric acid in acetic acid for the cleavage of the Boc group, allowing for accurate determination of Boc-protected derivatives through back titration with sodium methylate. This process is highlighted for its simplicity and efficiency, facilitating the analysis and synthesis of Boc-protected compounds (Ehrlich-Rogozinski, 1974).

Synthesis of Isotopomers for Vibrational Spectroscopy

Bazewicz et al. (2011) expanded on the utility of the nitrile group in (S)-2-((tert-butoxycarbonyl)amino)-2-(4-cyanophenyl)acetic acid for vibrational spectroscopy by synthesizing its isotopomers. These isotopomers were used to study the effect of local environments on the nitrile symmetric stretch vibration. The research underscores the importance of solvent choice in achieving high isotopic enrichment, thereby enhancing the applicability of such compounds in spectroscopic studies (Bazewicz et al., 2011).

Protective Group Strategies in Peptide Synthesis

The tert-butyloxycarbonyl group's role as a protective group in peptide synthesis is well-documented. Zhao et al. (2014) compared two protecting agents for the amino group in 2-aminomethylphenylacetic acid, an intermediate in ceforanide synthesis. The study found that using Boc as a protecting agent provided a higher yield but presented more challenges in deprotection compared to acetacetic ester. This research highlights the strategic considerations in selecting protective groups for efficient synthesis pathways (Zhao et al., 2014).

Applications in Polymer Synthesis

Gao et al. (2003) explored the synthesis and properties of amino acid-based polyacetylenes, including monomers derived from (S)-2-((tert-butoxycarbonyl)amino)-2-(4-cyanophenyl)acetic acid. Their work demonstrates the potential of such compounds in creating polymers with unique properties, such as specific rotations and conformational behaviors, indicating the versatility of Boc-protected amino acids in polymer science (Gao et al., 2003).

Mechanism of Action

Without specific context, it’s hard to determine the mechanism of action of this compound. If it’s used as an intermediate in organic synthesis, its role would depend on the specific reaction it’s used in .

Safety and Hazards

As with all chemicals, this compound should be handled with care. The Material Safety Data Sheet (MSDS) for the specific compound would provide detailed safety and hazard information .

Future Directions

The future directions for this compound would depend on its applications. If it’s a useful intermediate in organic synthesis, research might focus on developing more efficient methods for its synthesis .

properties

IUPAC Name

(2S)-2-(4-cyanophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4/c1-14(2,3)20-13(19)16-11(12(17)18)10-6-4-9(8-15)5-7-10/h4-7,11H,1-3H3,(H,16,19)(H,17,18)/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHQRGJCTILOATO-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CC=C(C=C1)C#N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](C1=CC=C(C=C1)C#N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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